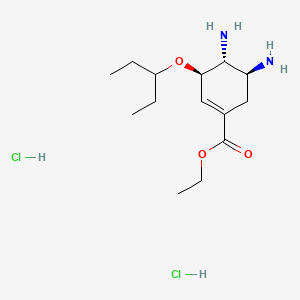
Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate dihydrochloride is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate dihydrochloride involves multiple steps, including the formation of the cyclohexene ring, introduction of the amino groups, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry enable it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride
- Ethyl (3R,4R,5S)-4-amino-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Uniqueness
Its dual amino groups and pentan-3-yloxy substituent contribute to its versatility in chemical reactions and biological interactions .
Properties
Molecular Formula |
C14H28Cl2N2O3 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4,5-diamino-3-pentan-3-yloxycyclohexene-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H26N2O3.2ClH/c1-4-10(5-2)19-12-8-9(14(17)18-6-3)7-11(15)13(12)16;;/h8,10-13H,4-7,15-16H2,1-3H3;2*1H/t11-,12+,13+;;/m0../s1 |
InChI Key |
WYYQCCMHPVHGNF-QDDWCWDGSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)N)C(=O)OCC.Cl.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)N)C(=O)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















